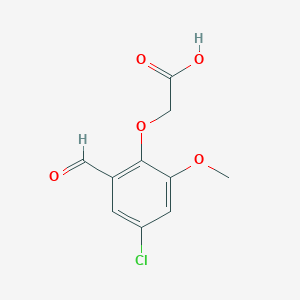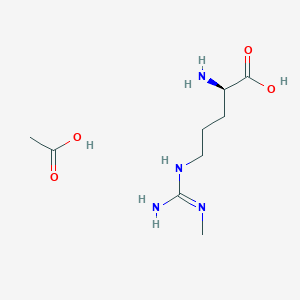
(2,3,5,6-四氟-4-甲苯基)甲醇
描述
Synthesis Analysis
MTP can be synthesized from tetrafluoro-1,4-benzenedimethanol through chlorination and hydrogenolysis. This process involves a two-step synthesis with a final yield of 95.4%, emphasizing the compound’s importance in chemical synthesis and its potential for large-scale production. Another method involves reacting 2,3,5,6-tetrafluoro-4-methylbenzoic acid with NaBH4 in ethylene glycol dimethyl ether, followed by a reaction with dimethyl sulfate .
Molecular Structure Analysis
The molecular formula of MTP is C8H6F4O . The InChI key, which is a unique identifier for chemical substances, is PJCSTULKVNHEGW-UHFFFAOYSA-N.
科学研究应用
四氟苯甲醇的合成
(2,3,5,6-四氟-4-甲苯基)甲醇由四氟-1,4-苯二甲醇经氯化和氢解合成,显示出高收率和高效率。该过程涉及两步合成,最终收率为 95.4%,突出了该化合物在化学合成中的重要性及其大规模生产的潜力 (Qun,2006 年)。
甲醇作为合成中的构建模块
甲醇是一种用途广泛的化合物,是生产乙酸、甲基叔丁基醚和二甲醚等复杂结构不可或缺的一部分。它作为一种清洁燃料以及在将 CO2 转化为甲醇以减少排放中的作用突出了其环境效益。此外,甲醇是一种重要的氢源,其生产可作为氢储存的能源载体 (Dalena 等人,2018 年)。
在不对称有机合成中的应用
(2R,3R)-1,4-二甲氧基-1,1,4,4-四苯基丁烷-2,3-二醇在不对称有机合成中具有广泛的应用,突出了 (2,3,5,6-四氟-4-甲苯基)甲醇在该领域的应用。绿色化学合成方法的开发进一步突出了该化合物在可持续和环保化学过程中的重要性 (Hu 和 Shan,2020 年)。
甲醇在催化和能源技术中的应用
甲醇在催化中的应用,特别是在胺的 N-甲基化和硝基芳烃的转移氢化中,突出了其在化学合成和能源技术中的潜力。它在这些反应中作为氢源和 C1 合成子的作用突出了其在各种工业应用中的多功能性和实用性 (Sarki 等人,2021 年)。
甲醇在氧化脱氢研究中的应用
使用阳离子钯配合物催化氧化甲醇的研究提供了甲醇在工业过程中利用的机理途径的见解。甲酸甲酯和 4-羟基苯甲酸甲酯作为副产物的形成进一步证明了甲醇的反应性和其在生产有价值的工业化学品中的潜力 (Pearson 和 Waymouth,2009 年)。
属性
IUPAC Name |
(2,3,5,6-tetrafluoro-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-3-5(9)7(11)4(2-13)8(12)6(3)10/h13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCSTULKVNHEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)CO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370164 | |
| Record name | (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3,5,6-Tetrafluoro-4-methylphenyl)methanol | |
CAS RN |
79538-03-7 | |
| Record name | 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79538-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanol, 2,3,5,6-tetrafluoro-4-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)


![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)




![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)




